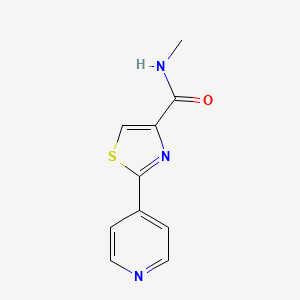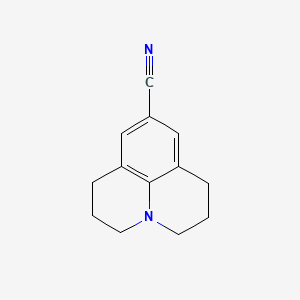
1H,5H-苯并(ij)喹喔啉-9-腈,2,3,6,7-四氢-
描述
科学研究应用
Fluorescent Molecular Rotors
Julolidine-based fluorescent molecular rotors have found diverse applications in various fields . They primarily serve as fluorescent turn-on probes, showcasing their effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding .
Sensing and Diagnosis
These molecular rotors have been used in the field of biological research and monitoring changes in the microenvironment through solvent dielectric constant, viscosity, self-assembled polymers, and submicrometer-sized membrane-bound compartments in live cellular systems .
Polymerization
Researchers have explored the utility of julolidine-based molecular rotors in polymerization . This involves the process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.
Metal Ion Detection
Julolidine-based molecular rotors have been used for metal ion detection . This is crucial in various fields, including environmental monitoring, healthcare, and industrial process control.
Self-Assembly and Aggregation
These molecular rotors have applications in self-assembly and aggregation . This is particularly relevant in the field of nanotechnology, where self-assembly is a key strategy for the synthesis of complex structures.
Detection of Proteins and Nucleic Acids
Julolidine-based molecular rotors have been used for the detection of proteins and nucleic acids . This has significant implications in the field of biochemistry and molecular biology, where the detection and quantification of these biomolecules are essential.
Fluorescence Chemosensor for Detection of Fluoride
A new fluorescent sensor, containing furan and julolidine moieties linked through a Schiff-base, has been synthesized . Distinct “turn-on” fluorescence enhancement was observed upon the addition of fluoride in a near-perfect aqueous solution . The detection limit for the analysis of fluoride was found to be 10.02 μM, which is below the WHO guideline (79 μM) for drinking water .
作用机制
Target of Action
It’s known that julolidine derivatives have been used in various fields such as polymerization, metal ion detection, self-assembly, aggregation, and detection of proteins and nucleic acids . These applications suggest that the compound may interact with a variety of biological targets.
Mode of Action
Julolidine-based molecular rotors, which julolidine-9-carbonitrile is a part of, primarily serve as fluorescent turn-on probes . They showcase their effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding .
Biochemical Pathways
Given its use as a fluorescent probe, it’s likely that the compound interacts with various biochemical pathways, particularly those involving changes in polarity, ph, viscosity, and protein folding .
Pharmacokinetics
It’s noted that there has been a trend toward an increase in the number of sp3-hybridized carbon atoms in candidate drugs, which provides improved bioavailability, solubility, and ability to bind to biological targets .
Result of Action
Given its role as a fluorescent probe, it’s likely that the compound can cause changes in fluorescence in response to changes in local environmental properties .
Action Environment
The action of JULOLIDINE-9-CARBONITRILE can be influenced by various environmental factors. As a fluorescent probe, its efficacy and stability can be affected by changes in local environmental properties such as polarity, pH, viscosity, and protein folding .
属性
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-9-10-7-11-3-1-5-15-6-2-4-12(8-10)13(11)15/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXODSMVXUSYGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242864 | |
| Record name | 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97315-60-1 | |
| Record name | 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097315601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



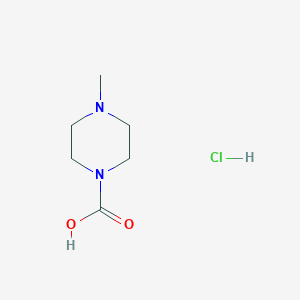
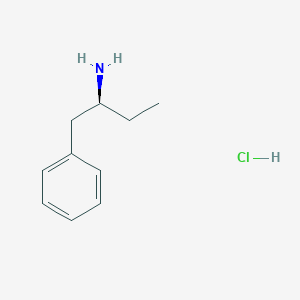
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060803.png)
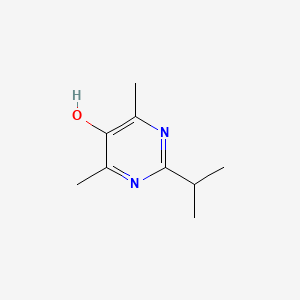
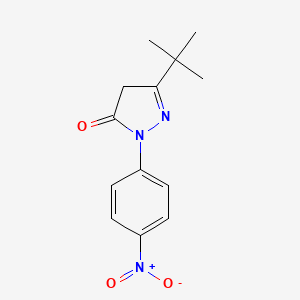
![3'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B3060810.png)
![3'-(Benzyloxy)[1,1'-biphenyl]-3-ol](/img/structure/B3060811.png)
![3'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060812.png)
![4'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060813.png)




